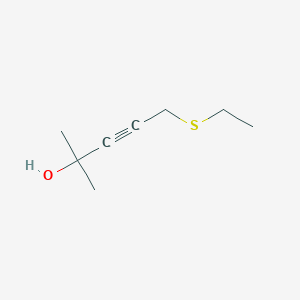

5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL

Description

Properties

CAS No. |

13596-86-6 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

5-ethylsulfanyl-2-methylpent-3-yn-2-ol |

InChI |

InChI=1S/C8H14OS/c1-4-10-7-5-6-8(2,3)9/h9H,4,7H2,1-3H3 |

InChI Key |

OOFMPJSZJGUJAV-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC#CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization Approaches

The most straightforward approach involves introducing the ethylsulfanyl group to a suitably functionalized 2-methylpent-3-yn-2-ol derivative. This typically requires a leaving group at the appropriate position that can undergo nucleophilic substitution with ethanethiol or an ethylsulfanyl source.

Alkyne Construction Approaches

An alternative strategy involves building the alkyne moiety after the ethylsulfanyl group has been installed on an appropriate precursor. This approach circumvents potential compatibility issues that might arise when introducing the sulfur functionality to an alkyne-containing substrate.

Coupling Reaction Approaches

Transition metal-catalyzed coupling reactions, particularly palladium-catalyzed processes, provide a versatile route to create carbon-carbon bonds. These approaches can be employed to form the carbon skeleton of the target molecule with the sulfur functionality either present from the beginning or introduced subsequently.

Nucleophilic Substitution Methods

Nucleophilic substitution represents one of the most direct routes to this compound.

From Activated Precursors

An alternative approach involves activating the hydroxyl group of 2-methylpent-4-yn-2-ol to form a better leaving group, followed by nucleophilic substitution.

Reagents and Conditions:

- Starting material: 2-Methylpent-4-yn-2-ol

- Activating agent: Methanesulfonyl chloride or p-toluenesulfonyl chloride

- Base for activation: Triethylamine or pyridine

- Nucleophile: Sodium ethanethiolate

- Solvent: Tetrahydrofuran or dichloromethane

- Temperature: 0°C to room temperature (activation step); room temperature to 50°C (substitution step)

Procedure:

- Prepare a solution of 2-methylpent-4-yn-2-ol in the solvent.

- Cool to 0°C and add the base followed by the activating agent.

- Allow to warm to room temperature and monitor until activation is complete.

- Add sodium ethanethiolate and heat if necessary.

- Work up and purify as appropriate.

Alkyne Construction Methods

These methods involve forming the alkyne moiety after the ethylsulfanyl group has been incorporated into the precursor.

Via Elimination Reactions

This approach begins with a compound already containing the ethylsulfanyl group and constructs the alkyne through elimination reactions.

Reagents and Conditions:

- Starting material: 1-Ethylsulfanyl-2-methyl-2-hydroxy compounds with appropriate functionality for alkyne formation

- Elimination reagents: Depends on the specific precursor

- Solvents: Typically anhydrous THF or diethyl ether

- Temperature: Often requires low temperatures (-78°C) for initial steps

- Additives: May include strong bases like lithium diisopropylamide or n-butyllithium

Procedure:

The specific procedure varies considerably depending on the nature of the precursor, but generally involves:

- Preparation of a vinyl halide or similar intermediate

- Treatment with a strong base to effect elimination

- Careful work-up to preserve the tertiary alcohol functionality

Yields and Limitations:

These multi-step approaches typically provide moderate overall yields (40-65%) due to the complexity of the transformations involved. The main challenges include:

- Maintaining the stereochemistry of the tertiary alcohol

- Preventing elimination of the hydroxyl group

- Avoiding oxidation of the sulfur moiety

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed coupling reactions offer a powerful method for carbon-carbon bond formation in the synthesis of this compound.

Sonogashira Coupling

Based on the methodologies described for similar compounds in the literature, the Sonogashira coupling provides a viable route to the target compound.

Reagents and Conditions:

- Alkyne component: 2-Methylbut-3-yn-2-ol or propyne

- Coupling partner: An appropriately functionalized ethylsulfanyl compound

- Catalyst: Palladium(II) acetate (0.5-2 mol%)

- Ligand: Triphenylphosphine (1-4 mol%)

- Co-catalyst: Copper(I) iodide (0.5-2 mol%)

- Base: Diethylamine or triethylamine

- Solvent: Tetrahydrofuran or N,N-dimethylformamide

- Temperature: 60-80°C

- Reaction time: 12-24 hours

Procedure:

- Degas the solvent by purging with inert gas.

- Dissolve the coupling partners in the solvent.

- Add the palladium catalyst, phosphine ligand, and copper(I) iodide.

- Add the base and heat the mixture under inert atmosphere.

- Monitor by TLC or GC-MS until completion.

- Cool, filter through Celite, and purify by column chromatography.

The synthetic approach described for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol provides a useful template:

"To a degassed mixture of 22.44 g (0.12 mol) 4-bromoanisole and 12.20 g (0.145 mol) 2-methylbut-3-yn-2-ol in 100 ml of diethylamine were added 0.27 g (1.2 mmol) palladium(II) acetate, 0.63 g (2.4 mmol) triphenylphosphane and 0.11 g (0.6 mmol) copper(I) iodide. The resulting mixture was refluxed for 15 h under argon, followed by a second addition of the catalyst mixture and another 15 h refluxing under argon."

This method could be adapted for the synthesis of this compound by using an appropriate ethylsulfanyl-containing aryl or vinyl halide.

Copper-Catalyzed Approaches

Copper-catalyzed processes can also be employed, particularly for the formation of carbon-sulfur bonds.

Reagents and Conditions:

- Starting materials: Appropriate alkyne and ethylsulfanyl precursors

- Catalyst: Copper(I) iodide or copper(II) oxide

- Ligands: 1,10-Phenanthroline or related nitrogen ligands

- Base: Potassium phosphate or potassium carbonate

- Solvent: DMSO or NMP

- Temperature: 80-110°C

Procedure:

- Combine all components except the sulfur source.

- Add the sulfur source gradually while maintaining inert atmosphere.

- Heat for the specified duration.

- Work up and purify as appropriate.

Grignard and Related Organometallic Approaches

Grignard reagents and other organometallic compounds provide a powerful means to form carbon-carbon bonds and introduce functional groups.

Grignard Addition to Ketones

Information from patent literature suggests a viable approach using Grignard chemistry:

Reagents and Conditions:

- Starting materials: 3-Bromoanisole (or analogous precursor for our target)

- Magnesium turnings

- Catalytic iodine

- Solvent: Tetrahydrofuran or diethyl ether

- Carbonyl component: Appropriate ketone or aldehyde

- Temperature: 25-40°C

- Time: 1-3 hours

Procedure:

As described in the patent literature:

- Generate the Grignard reagent by reacting the halide with magnesium in the presence of catalytic iodine.

- Add the carbonyl component slowly at controlled temperature.

- Allow the reaction to proceed to completion.

- Quench carefully with aqueous ammonium chloride.

- Extract and purify the product.

This approach would need to be modified to introduce the ethylsulfanyl group either before Grignard formation or afterward through functional group manipulation.

Methods Using Ethyl Disulfide

Reactions with diethyl disulfide or related sulfur-transfer reagents provide another route to introduce the ethylsulfanyl group.

Radical-Mediated Approaches

Reagents and Conditions:

- Starting material: 2-Methylpent-3-yn-2-ol or a derivative

- Sulfur source: Diethyl disulfide

- Initiator: AIBN or peroxides

- Solvent: Benzene, toluene, or cyclohexane

- Temperature: 60-80°C

- Time: 6-18 hours

Procedure:

- Dissolve the starting material in the solvent.

- Add the radical initiator.

- Add diethyl disulfide dropwise.

- Heat the mixture under inert atmosphere.

- Monitor until completion, then work up and purify.

Metal-Catalyzed C-S Bond Formation

Reagents and Conditions:

- Starting material: 2-Methylpent-3-yn-2-ol with an appropriate leaving group

- Sulfur source: Ethanethiol or diethyl disulfide

- Catalyst: Copper, nickel, or iron complexes

- Solvent: Acetonitrile or DMF

- Temperature: 40-60°C

- Time: 3-12 hours

Analytical Confirmation Methods

Confirmation of successful synthesis of this compound relies on multiple analytical techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR expected signals:

- Ethyl group: triplet (CH₃) at δ 1.2-1.3 ppm and quartet (CH₂) at δ 2.5-2.6 ppm

- Methylene bridge: singlet at δ 2.7-2.9 ppm

- Tertiary alcohol methyl: singlet at δ 1.5-1.6 ppm

- Terminal alkyne methyl: singlet at δ 1.8-1.9 ppm

- Hydroxyl proton: broad singlet at δ 1.9-2.4 ppm

- ¹³C NMR expected signals:

- Ethyl carbons: around δ 14 and 26 ppm

- Methylene bridge: around δ 42-44 ppm

- Tertiary carbon: around δ 68-70 ppm

- Tertiary methyl: around δ 30-32 ppm

- Alkyne carbons: around δ 78-84 ppm

- Terminal alkyne methyl: around δ 3-4 ppm

Infrared (IR) Spectroscopy:

- O-H stretching: 3300-3500 cm⁻¹

- C≡C stretching: 2100-2200 cm⁻¹

- C-S stretching: 600-750 cm⁻¹

- C-H stretching (methyl/methylene): 2850-2950 cm⁻¹

Mass Spectrometry:

- Molecular ion peak corresponding to the molecular weight (158 g/mol)

- Fragment ions from cleavage of C-S bond

- Loss of water (M-18)

- Loss of ethyl group (M-29)

Chromatographic Analysis

Gas Chromatography (GC):

- Retention time comparison

- Purity assessment (typically >95% for synthetic samples)

High-Performance Liquid Chromatography (HPLC):

- Reverse-phase conditions using C18 columns

- UV detection at 210-220 nm

- Purity determination

Comparison of Preparation Methods

The various synthetic approaches to this compound can be compared based on several key parameters:

| Method | Key Advantages | Key Limitations | Typical Yield Range | Technical Complexity | Scale-up Potential |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Direct approach; Commercial starting materials available; Mild conditions | Side reactions possible; Regioselectivity concerns | 65-85% | Low to Moderate | Excellent |

| Alkyne Construction | Versatility; Useful when alkyne precursors are unstable | Multiple steps; Lower overall yield; Protecting groups often needed | 40-65% | Moderate to High | Moderate |

| Palladium-Catalyzed Coupling | High functional group tolerance; Well-established methodology | Expensive catalysts; Air-sensitive procedures; Ligand optimization may be required | 55-80% | Moderate to High | Moderate |

| Grignard Approaches | Powerful C-C bond formation; Scalable | Moisture sensitivity; Functional group incompatibilities | 60-85% | Moderate | Good |

| Methods Using Disulfides | One-pot processes possible; Atom economy | Radical conditions may lead to side products; Safety concerns | 40-70% | Low to Moderate | Limited |

Environmental Considerations

The environmental impact of these synthetic methods varies considerably:

- Nucleophilic substitution approaches often employ volatile organic solvents and generate salt waste, but the reactions are typically clean with few byproducts.

- Palladium-catalyzed methods raise concerns about metal contamination, although catalyst recovery systems can mitigate this issue.

- Radical-based approaches using disulfides present both safety and environmental concerns due to the potential formation of volatile sulfur compounds.

The most environmentally friendly approaches would likely involve aqueous-compatible nucleophilic substitution reactions or carefully optimized metal-catalyzed processes with efficient catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Key Research Findings and Trends

- Structural Stability : Heterocyclic analogs exhibit rigidity due to aromaticity, whereas the linear alkyne-alcohol structure of this compound may confer conformational flexibility, impacting binding interactions in biological systems.

- Spectroscopic Signatures : IR and NMR data for triazolethiones and imidazolones provide benchmarks for characterizing the target compound’s functional groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Ethylsulfanyl)-2-methylpent-3-yn-2-OL with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to minimize side reactions. Use column chromatography with a polar stationary phase (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate) for purification. Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity threshold) and NMR spectroscopy to detect residual solvents or byproducts .

Q. How can the physical-chemical properties of this compound be experimentally determined?

- Methodological Answer :

- Solubility : Perform a shake-flask method in solvents of varying polarity (water, ethanol, DMSO).

- Stability : Conduct accelerated degradation studies under heat (40–80°C), light (UV-Vis exposure), and humidity (75% RH) for 4 weeks, analyzing samples via GC-MS for decomposition products .

- LogP : Use reverse-phase HPLC with a calibrated reference compound set to estimate partition coefficients .

Q. What spectroscopic techniques are most reliable for structural elucidation?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR with DEPT-135 and HSQC for connectivity.

- IR : Identify functional groups (e.g., -OH at ~3200 cm, alkyne C≡C at ~2100 cm).

- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves, and employ closed-system reactors to minimize exposure. For waste disposal, neutralize thiol-containing byproducts with oxidizing agents (e.g., NaOCl) before incineration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism or conformational equilibria using variable-temperature NMR (VT-NMR).

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl to identify hydrogen bonding interactions.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems spiked with the compound under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., sulfoxides, carboxylic acids).

- QSAR Modeling : Use the OECD QSAR Toolbox to predict biodegradability and ecotoxicity endpoints .

Q. How can the compound’s bioactivity mechanisms be investigated in cellular models?

- Methodological Answer :

- Target Identification : Perform affinity chromatography with immobilized compound to isolate binding proteins, followed by tryptic digest and LC-MS/MS proteomics.

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling changes in treated vs. untreated cells. Validate hits with siRNA knockdown or CRISPR-Cas9 .

Q. What strategies address low yield in catalytic asymmetric synthesis of this compound?

- Methodological Answer :

- Ligand Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Cu, Pd) to enhance enantioselectivity.

- DoE Optimization : Apply a Box-Behnken design to evaluate interactions between catalyst loading, temperature, and solvent composition.

- Kinetic Resolution : Use lipases or acyltransferases to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.